Bienvenue dans la boutique en ligne BenchChem!

F-Amidine (trifluoroacetate salt)

PAD4 inhibition irreversible inactivator covalent inhibitor

F-Amidine (trifluoroacetate salt), CAS 877617-46-4, is a haloacetamidine-based, mechanism-based irreversible inactivator of protein arginine deiminases (PADs) that covalently modifies the active site cysteine (Cys645) of PAD4. It exhibits selective inhibitory activity against PAD1 and PAD4, with reported in vitro IC₅₀ values of 29.5 μM for PAD1, 350 μM for PAD3, and 21.6 μM for PAD4.

Molecular Formula C16H20F4N4O4
Molecular Weight 408.35 g/mol
CAS No. 877617-46-4
Cat. No. B135386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-Amidine (trifluoroacetate salt)
CAS877617-46-4
SynonymsN-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-benzamide, 2,2,2-trifluoroacetate
Molecular FormulaC16H20F4N4O4
Molecular Weight408.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
InChIKeyRJYLIKJNBRPBOO-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-Amidine (trifluoroacetate salt) CAS 877617-46-4: Product Profile and Scientific Baseline for PAD4 Inhibitor Procurement


F-Amidine (trifluoroacetate salt), CAS 877617-46-4, is a haloacetamidine-based, mechanism-based irreversible inactivator of protein arginine deiminases (PADs) that covalently modifies the active site cysteine (Cys645) of PAD4 [1]. It exhibits selective inhibitory activity against PAD1 and PAD4, with reported in vitro IC₅₀ values of 29.5 μM for PAD1, 350 μM for PAD3, and 21.6 μM for PAD4 . As a first-generation chemical probe in the PAD inhibitor class, F-Amidine serves as a foundational reference compound from which more potent derivatives (e.g., o-F-amidine, TDFA) were subsequently developed, and it remains a critical benchmark for evaluating the selectivity and mechanistic properties of newer PAD-targeting agents [2].

Why F-Amidine (trifluoroacetate salt) Cannot Be Casually Substituted with Other PAD4 Inhibitors in Research Protocols


Despite sharing a common PAD4 target, F-Amidine, Cl-amidine, GSK199, and BB-Cl-amidine are not functionally interchangeable in experimental systems. F-Amidine is an irreversible inactivator that covalently modifies the active site cysteine of PAD4, whereas GSK199 is a reversible inhibitor with entirely different binding kinetics and calcium-dependence [1]. F-Amidine also exhibits a distinct isozyme selectivity profile: it retains meaningful PAD1 inhibition (IC₅₀ = 29.5 μM) while sparing PAD3 (IC₅₀ = 350 μM), in contrast to Cl-amidine, which potently inhibits PAD1 (IC₅₀ = 0.8 μM), PAD3 (IC₅₀ = 6.2 μM), and PAD4 (IC₅₀ = 5.9 μM) as a true pan-PAD inhibitor [2]. Furthermore, F-Amidine serves as the parent scaffold for o-F-amidine, a derivative with substantially enhanced PAD4 potency (IC₅₀ = 1.9 μM) and >30-fold improved kinact/KI (32,500 M⁻¹min⁻¹ versus 3,000 M⁻¹min⁻¹), meaning that studies using o-F-amidine cannot be directly extrapolated to F-Amidine without validation [2]. Substituting any of these compounds without accounting for their divergent mechanisms, selectivity profiles, and kinetic parameters introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Evidence Guide: Verified Differentiation of F-Amidine (trifluoroacetate salt) CAS 877617-46-4 from PAD4 Inhibitor Comparators


Irreversible Covalent Inactivation of PAD4 Differentiates F-Amidine from Reversible Inhibitor GSK199

F-Amidine acts as a mechanism-based, irreversible inactivator of PAD4, forming a covalent adduct with the active site cysteine (Cys645). In direct contrast, GSK199 is a reversible, non-covalent inhibitor that binds PAD4 through the 'back door' and exhibits calcium-dependent inhibition [1]. This fundamental mechanistic divergence has been validated by X-ray crystallography (PDB: 4X8G for GSK199) and QM/MM computational studies for F-Amidine [1][2]. Under low-calcium conditions (0.2 mM Ca²⁺), GSK199 inhibits PAD4 with an IC₅₀ of 250 nM, but its potency diminishes to 1.0 μM at 2 mM Ca²⁺ [1]. F-Amidine's irreversible covalent modification mechanism renders its inactivation independent of reversible equilibrium binding, a critical distinction for experimental designs requiring sustained target engagement after washout or in calcium-fluctuating environments.

PAD4 inhibition irreversible inactivator covalent inhibitor mechanism of action

PAD Isozyme Selectivity Profile: F-Amidine Retains PAD1 Activity While Cl-amidine Acts as a Pan-PAD Inhibitor

F-Amidine exhibits a selectivity profile distinct from Cl-amidine across the PAD isozyme family. In parallel enzyme assays using recombinant human PAD1, PAD3, and PAD4, F-Amidine inhibited PAD1 with an IC₅₀ of 29.5 μM and PAD3 with an IC₅₀ of 350 μM, whereas Cl-amidine inhibited these same isozymes with IC₅₀ values of 0.8 μM and 6.2 μM, respectively [1]. The 15.4-fold selectivity of F-Amidine for PAD4 over PAD3 (IC₅₀ ratio: 350 μM / 21.6 μM = 16.2) contrasts with Cl-amidine's nearly equipotent inhibition of PAD3 and PAD4 (IC₅₀ ratio: 6.2 μM / 5.9 μM ≈ 1.05) [1]. Furthermore, the kinact/KI values provide a more accurate measure of inactivation efficiency: F-Amidine exhibits kinact/KI of 2,800 M⁻¹min⁻¹ for PAD1 and 3,000 M⁻¹min⁻¹ for PAD4, whereas Cl-amidine demonstrates kinact/KI of 37,000 M⁻¹min⁻¹ for PAD1 and 13,000 M⁻¹min⁻¹ for PAD4 [1]. This indicates that Cl-amidine is a more potent inactivator of PAD1 than PAD4, while F-Amidine shows balanced inactivation efficiency between these two isozymes [1].

PAD isozyme selectivity PAD1 inhibition PAD3 sparing pan-PAD inhibitor

Covalent Modification of PAD4 Active Site Cysteine 645 Validated by QM/MM and Fluorescence Polarization Assays

F-Amidine inactivates PAD4 through a well-characterized covalent mechanism involving nucleophilic attack by the active site cysteine thiolate (Cys645) on the electrophilic fluoroacetamidine warhead, forming a stable thioether adduct [1]. QM/MM computational studies have delineated the full reaction coordinate, confirming a two-step mechanism: initial nucleophilic addition followed by fluoride elimination, with an overall activation barrier of approximately 19 kcal/mol [1]. In contrast, Cl-amidine's inactivation of PAD4 proceeds through the same haloacetamidine warhead mechanism but with distinct kinetics: Cl-amidine exhibits a kinact/KI of 13,000 M⁻¹min⁻¹ versus F-Amidine's 3,000 M⁻¹min⁻¹ for PAD4, reflecting a 4.3-fold higher inactivation efficiency [2]. Notably, while F-Amidine and Cl-amidine share the same covalent warhead chemistry, their divergent peptide backbones confer differential isozyme selectivity and inactivation rates [2]. This mechanistic validation is essential for studies where covalent target engagement must be distinguished from reversible binding, and the lower inactivation rate of F-Amidine relative to Cl-amidine may be advantageous in experimental settings requiring partial or titratable PAD4 inhibition.

covalent inhibitor Cys645 modification QM/MM simulation mechanism-based inactivation

Equivalent Cytotoxic Efficacy of F-Amidine and Cl-amidine in Cancer Cell Lines Despite Divergent Enzyme Potency

Despite Cl-amidine's 4.3-fold higher PAD4 inactivation efficiency (kinact/KI) in enzyme assays, F-Amidine demonstrates equivalent cytotoxic potency in cellular models of cancer [1]. Both compounds exhibit micromolar cytotoxic effects against HL-60 (acute promyelocytic leukemia), MCF7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) cell lines, while showing no appreciable cytotoxicity toward non-cancerous NIH 3T3 fibroblasts and HL-60 granulocytes at comparable concentrations [1]. This functional equivalence in cancer cell killing, despite divergent enzyme-level potency, suggests that factors beyond simple PAD4 IC₅₀—such as cellular permeability, intracellular stability, or engagement of additional PAD isozymes—contribute to the observed anti-proliferative effects [1]. Furthermore, both compounds synergistically potentiate the cytotoxic effects of doxorubicin, indicating functional conservation of the chemosensitization phenotype [1]. For researchers investigating PAD4 in cancer biology, this finding supports the interchangeability of F-Amidine and Cl-amidine for initial cellular proof-of-concept studies, while highlighting the need for caution when extrapolating enzyme potency data to cellular outcomes.

cancer cell cytotoxicity HL-60 cells MCF7 cells HT-29 cells

Validated Research Application Scenarios for F-Amidine (trifluoroacetate salt) Based on Quantitative Evidence


PAD4-Specific Target Engagement Studies Requiring Irreversible Covalent Inactivation with Washout Resistance

F-Amidine's irreversible covalent inactivation of PAD4 (validated by QM/MM simulation of Cys645 modification) supports its use in experimental protocols requiring sustained target engagement after compound washout [1]. Unlike reversible inhibitors such as GSK199, which dissociate upon removal from the extracellular medium, F-Amidine's covalent adduct persists, enabling pulse-chase experimental designs and assays conducted over extended time courses. This property is particularly valuable for in vitro studies of NETosis, histone citrullination, and other PAD4-dependent processes where transient inhibitor exposure followed by washout more accurately models pharmacokinetic clearance while maintaining target suppression.

Isozyme Selectivity Profiling to Distinguish PAD4-Dependent from PAD1-Dependent Biological Functions

F-Amidine's selectivity profile—retaining measurable PAD1 inhibition (IC₅₀ = 29.5 μM) while sparing PAD3 (IC₅₀ = 350 μM)—enables researchers to discriminate between PAD4-mediated and PAD1-mediated biological effects when used alongside a pan-PAD inhibitor like Cl-amidine [1]. In experimental systems where PAD1 and PAD4 both contribute to disease pathogenesis (e.g., rheumatoid arthritis, inflammatory bowel disease), the differential PAD3/PAD4 selectivity ratio of 16.2 for F-Amidine versus ~1.05 for Cl-amidine provides a chemical biology toolkit for isozyme-specific target validation and deconvolution studies.

Cancer Cell Cytotoxicity Studies Using F-Amidine as a Benchmark PAD4 Inhibitor with Validated Cellular Activity

F-Amidine has been validated in head-to-head cellular assays as a PAD4 inhibitor that produces equivalent micromolar cytotoxicity to Cl-amidine against HL-60, MCF7, and HT-29 cancer cell lines, with no observed cytotoxicity toward non-cancerous NIH 3T3 fibroblasts [1]. This established cellular activity profile makes F-Amidine a reliable benchmark compound for cancer biology studies investigating PAD4 inhibition as an epigenetic therapeutic strategy. The functional equivalence in cellular assays, despite divergent enzyme-level potency, provides a robust foundation for using F-Amidine as a comparator when evaluating novel PAD4-targeting compounds in cancer cell viability and chemosensitization experiments.

Method Development for Activity-Based Protein Profiling (ABPP) of PAD4 Using Rhodamine-Conjugated F-Amidine (RFA)

F-Amidine's mechanism-based covalent inactivation of PAD4 has been leveraged to develop Rhodamine-conjugated F-Amidine (RFA), a PAD4-targeted Activity-Based Protein Profiling (ABPP) reagent [1]. This derivative enables fluorescence-based detection and quantification of active PAD4 in complex proteomes, providing a direct readout of enzyme functional status rather than mere protein abundance. Researchers employing F-Amidine as their primary inhibitor can extend their experimental workflows to include RFA-based target engagement assays, enabling orthogonal validation of PAD4 occupancy and functional inactivation in cellular and tissue samples. This dual-use capability—inhibitor and profiling probe scaffold—distinguishes F-Amidine from reversible inhibitors like GSK199, which lack this ABPP extension capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for F-Amidine (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.